Pimobendan
Overview
Description
Pimobendan is a benzimidazole-pyridazinone derivative that functions as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3. It is primarily used in veterinary medicine for the management of heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy . This compound is known for its positive inotropic and vasodilatory effects, making it a valuable medication in the treatment of congestive heart failure .
Mechanism of Action
Target of Action
Pimobendan primarily targets phosphodiesterase 3 (PDE3) and cardiac troponin in the myofibril . PDE3 is an enzyme that plays a crucial role in cardiac and smooth muscle contractility . Cardiac troponin is a complex of three regulatory proteins (troponin C, troponin I, and troponin T) that is integral to muscle contraction in cardiac muscle .
Mode of Action
This compound exerts its effects through a dual mechanism of action. It increases the sensitivity of cardiac troponin in the myofibril to calcium ions, which enhances myocardial contractility . Additionally, it inhibits the function of PDE3, leading to positive inotropic (increasing myocardial contractility) and vasodilator effects . This dual action results in an increase in cardiac output and a decrease in both preload and afterload .
Biochemical Pathways
This compound’s action on PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes, including the regulation of myocardial contractility . By inhibiting PDE3, this compound prevents the breakdown of cAMP, thereby enhancing the contractility of the heart muscle .
Pharmacokinetics
This compound is administered orally and has a bioavailability of 60 to 65% . It is metabolized mainly via the liver . The elimination half-life of this compound is approximately 0.4 hours, and it is primarily excreted in feces .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced myocardial contractility and peripheral vasodilation . This results in improved cardiac output and decreased cardiac workload . In a study with a mouse model of human genetic dilated cardiomyopathy, this compound prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Reinforcing this compound with guideline-directed medical therapy (GDMT) may reduce the rehospitalization rates in patients with heart failure . It’s important to note that the use of multiple pde inhibitors together, such as this compound and theophylline, could potentially result in excessive pde inhibition and adverse effects .
Biochemical Analysis
Biochemical Properties
Pimobendan interacts with various enzymes and proteins, primarily phosphodiesterase III (PDE3). By inhibiting PDE3, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), thereby enhancing the contractility of the heart .
Cellular Effects
This compound influences cell function by increasing the interaction of troponin C with contractile proteins, acting as an inotropic agent. It also has vasodilating properties, which are achieved via the inhibition of Phosphodiesterase III .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a calcium sensitizer and a phosphodiesterase 3 (PDE3) inhibitor. As a calcium sensitizer, it increases the interaction of troponin C with contractile proteins, thereby enhancing myocardial contractility .
Temporal Effects in Laboratory Settings
The cardiovascular effects of this compound occur after 1 hour and persist for 8-12 hours after administration
Dosage Effects in Animal Models
This compound is used in the management of heart failure in dogs, most commonly caused by myxomatous mitral valve disease, or dilated cardiomyopathy
Metabolic Pathways
This compound is involved in the cAMP-dependent pathway, where it inhibits the enzyme phosphodiesterase III (PDE3), leading to an increase in intracellular cAMP levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . This complex synthetic route ensures the formation of the desired benzimidazole-pyridazinone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Key intermediates are synthesized in bulk, and advanced purification techniques are employed to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound but are crucial for the drug’s elimination .
Scientific Research Applications
Pimobendan has a wide range of scientific research applications:
Comparison with Similar Compounds
Pimobendan is often compared with other inotropic agents and vasodilators:
This compound’s unique combination of calcium sensitization and phosphodiesterase inhibition sets it apart from these similar compounds, offering distinct therapeutic advantages in the management of heart failure .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
Record name | Pimobendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimobendan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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